molecular formula C17H17Cl2NOS B4667218 2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide

2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide

Cat. No. B4667218
M. Wt: 354.3 g/mol
InChI Key: IFAOTEBRXHHQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzamide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is not fully understood. It has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been shown to have biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit bacterial growth. It has also been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has several advantages and limitations for lab experiments. Its low toxicity makes it a suitable candidate for in vitro studies. However, its limited solubility in water may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to explore its antibacterial properties and potential use as an antibacterial agent. Additionally, its potential use as an insecticide could be further studied. Further research could also be conducted to improve its solubility in water, making it more versatile for use in lab experiments.

Scientific Research Applications

2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its antibacterial properties and has shown activity against gram-positive bacteria. Additionally, it has been studied for its potential use as an insecticide.

properties

IUPAC Name

2,4-dichloro-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS/c1-12-4-2-3-5-13(12)11-22-9-8-20-17(21)15-7-6-14(18)10-16(15)19/h2-7,10H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAOTEBRXHHQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.